1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene
Description
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring.
Properties
Molecular Formula |
C7H4F2I2 |
|---|---|
Molecular Weight |
379.91 g/mol |
IUPAC Name |
1-fluoro-5-(fluoromethyl)-2,3-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI Key |
FASJPMIUUSYOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)I)CF |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 3-fluoro-5-(fluoromethyl)benzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane and may require heating to facilitate the reaction .
Chemical Reactions Analysis
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound can be used in the design of radiolabeled molecules for imaging and diagnostic purposes. Its iodine atoms make it suitable for use in radiopharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene depends on its specific application. In chemical reactions, its reactivity is primarily influenced by the electron-withdrawing effects of the fluorine and iodine atoms, which can stabilize or destabilize intermediates. In biological applications, the compound’s mechanism of action would involve its interaction with specific molecular targets, such as enzymes or receptors, through binding or covalent modification .
Comparison with Similar Compounds
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1,2-Diiodo-5-fluoro-3-(fluoromethyl)benzene: Similar structure but different positioning of the fluorine and fluoromethyl groups.
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, resulting in different reactivity and applications.
1,3-Diiodo-2-fluoro-5-(fluoromethyl)benzene: Another isomer with different substitution patterns
The uniqueness of 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity.
Biological Activity
1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene is a halogenated aromatic compound recognized for its unique structural features, including two iodine atoms and one fluorine atom attached to a benzene ring, along with a fluoromethyl group. This molecular configuration enhances its biological properties, making it a subject of interest in medicinal chemistry and radiochemistry.
The presence of halogen atoms in 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene significantly influences its chemical behavior. Halogens can engage in halogen bonding, which affects the compound's reactivity and binding affinity to various biological targets. The fluoromethyl group enhances lipophilicity, facilitating better membrane permeability and distribution within biological systems.
Antimicrobial Activity
Research indicates that compounds with similar halogenated structures exhibit notable antimicrobial properties. For instance, derivatives with fluorinated groups have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene may also possess significant antimicrobial potential .
Table 1: Antimicrobial Activity of Halogenated Compounds
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene | S. aureus | TBD |
| 1,2-Diiodo-3-fluoro-6-(fluoromethyl)benzene | MRSA | TBD |
| 3-Fluoro-4-methylbenzene | E. coli | TBD |
Anti-inflammatory Potential
The compound's structure may also confer anti-inflammatory properties. Studies on related compounds indicate that specific substitutions on the phenyl ring can modulate the activity of transcription factors like NF-κB, which is crucial in inflammatory responses. The potential for 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene to influence such pathways warrants further investigation .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several halogenated derivatives and evaluated their biological activities. The results indicated that compounds with multiple halogen substitutions exhibited enhanced antimicrobial and anti-inflammatory activities compared to their non-halogenated counterparts .
- Mechanistic Insights : Computational studies have elucidated the binding interactions of halogenated compounds with target proteins, highlighting the role of halogen bonding in enhancing binding affinity. This mechanism is expected to be relevant for 1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene as well .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
